BC-1215

Inflammation Cytokine Inhibition FBXO3

BC-1215 is a selective FBXO3 inhibitor that uniquely disrupts FBXO3-FBXL2 interaction, stabilizing TRAF proteins to suppress multiple pro-inflammatory cytokines. Validated in murine sepsis, colitis, and neuropathic pain models. Ideal for mechanistic studies in human PBMCs. Differentiated from NSAIDs/kinase inhibitors by its upstream ubiquitin-proteasome modulation.

Molecular Formula C26H26N4
Molecular Weight 394.5 g/mol
CAS No. 1507370-20-8
Cat. No. B593836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBC-1215
CAS1507370-20-8
SynonymsN1,N2-bis[[4-(2-pyridinyl)phenyl]methyl]-1,2-ethanediamine
Molecular FormulaC26H26N4
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=C(C=C2)CNCCNCC3=CC=C(C=C3)C4=CC=CC=N4
InChIInChI=1S/C26H26N4/c1-3-15-29-25(5-1)23-11-7-21(8-12-23)19-27-17-18-28-20-22-9-13-24(14-10-22)26-6-2-4-16-30-26/h1-16,27-28H,17-20H2
InChIKeyIXEPQJQQSLMESJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine (BC-1215): A Selective F-Box Protein 3 (FBXO3) Inhibitor for Inflammation Research


N,N'-bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine, widely known by its development code BC-1215, is a synthetic small molecule characterized as a selective inhibitor of the F-box protein 3 (FBXO3), a key component of the SCF (SKP1-cullin-F-box) E3 ubiquitin ligase complex [1]. This compound is a bis-pyridinylbenzylethanamine derivative that acts by disrupting the protein-protein interaction between FBXO3 and its substrate, FBXL2, thereby modulating cytokine-driven inflammation [2]. It is primarily utilized as a chemical probe in preclinical research to investigate the role of the ubiquitin-proteasome system in inflammatory diseases and has demonstrated efficacy in various murine models of acute and chronic inflammation [3].

Why Broad-Spectrum Anti-Inflammatories Cannot Substitute for BC-1215 in Targeted Ubiquitin-Proteasome Research


Generic substitution of BC-1215 with other anti-inflammatory agents, such as NSAIDs or broad-spectrum kinase inhibitors, is not scientifically valid due to its unique and specific mechanism of action. BC-1215 does not directly inhibit a kinase or block a single cytokine receptor. Instead, it selectively targets the protein-protein interaction between FBXO3 and FBXL2, thereby stabilizing FBXL2 and promoting the degradation of multiple TRAF proteins (TRAF1-6) [1]. This upstream modulation leads to a coordinated downregulation of a broad panel of pro-inflammatory cytokines (including IL-1β, IL-6, and TNF-α) rather than inhibiting a single pathway . This unique mechanism has been shown to offer a distinct advantage in complex inflammatory models where redundancy in cytokine signaling renders single-cytokine blockers ineffective [2].

Quantitative Differentiation: Evidence-Based Performance of BC-1215 as an FBXO3 Inhibitor


Potent In Vitro Inhibition of IL-1β Release in Human PBMCs by BC-1215

BC-1215 demonstrates potent inhibition of IL-1β release in vitro, a key readout for its on-target effect. While this is an absolute value without a direct comparator from the same study, it serves as a quantitative benchmark for its activity. In a cell-based assay using human peripheral blood mononuclear cells (PBMCs) stimulated with LPS, BC-1215 inhibited IL-1β release with an IC50 of 0.9 μg/mL (approximately 2.28 μM) [1]. This potency is consistent across multiple independent studies and vendor validations, confirming the compound's robust in vitro activity .

Inflammation Cytokine Inhibition FBXO3

Broad-Spectrum Cytokine Suppression in Human PBMCs Demonstrates Multifactorial Activity

BC-1215's differentiation is further substantiated by its ability to suppress a broad panel of Th1 cytokines, not just IL-1β. In a single study, BC-1215 (at 50 μg/mL) was shown to remarkably suppress the majority of the Th1 panel cytokines including G-CSF, GM-CSF, GROα, I-309, IL1-α, IL1-β, IL1rα, IL-6, IL-12, IL-23, MIP-1α, MIP-1β, and TNFα in LPS-stimulated human PBMCs . This broad-spectrum activity, stemming from the upstream targeting of TRAF proteins, is a key differentiator from agents that target a single cytokine (e.g., anti-TNFα antibodies or IL-1β receptor antagonists) and may afford greater therapeutic opportunity in complex inflammatory states [1].

Inflammation Cytokine Panel Human PBMC

Significant In Vivo Reduction of Cytokines in a Murine Endotoxemia Model

The in vivo activity of BC-1215 has been quantified in a murine model of endotoxemia. In this model, C57BL6 mice were administered BC-1215 intraperitoneally at varying doses (0.8 μg to 500 μg) 10 minutes prior to an LPS challenge. Analysis of plasma cytokine levels 90 minutes later revealed a dose-dependent inhibition of key inflammatory markers. The reported ID50 (inhibitory dose 50) for IL-1β inhibition was 1 mg/kg, demonstrating high in vivo potency [1]. At the 100 μg dose, significant inhibition of IL-6 and TNFα was also observed, confirming that the compound's in vitro profile translates to a systemic anti-inflammatory effect in vivo .

In Vivo Efficacy Endotoxemia Mouse Model

Efficacy in Multiple Preclinical Disease Models Confirms Utility Across Inflammatory Indications

The value of BC-1215 as a research tool is reinforced by its demonstrated efficacy across a range of distinct, therapeutically relevant animal models. In a cecal ligation and puncture (CLP) model of sepsis, administration of BC-1215 (100 μg, i.p.) significantly reduced plasma levels of IL-6, TNF, and IL-1β and decreased peritoneal bacteria counts . Similarly, in a DSS-induced model of colitis, BC-1215 reduced inflammation [1]. Furthermore, in a model of neuropathic pain, intrathecal administration of BC-1215 ameliorated allodynia by blocking spinal Fbxo3-dependent signaling pathways [2]. This cross-model validation provides a robust evidence base for its use in studying diverse aspects of inflammation.

In Vivo Models Sepsis Colitis Neuropathic Pain

Recommended Application Scenarios for BC-1215 Based on Evidence-Backed Performance


Investigating Cytokine-Driven Inflammation in Complex In Vivo Models

Researchers studying the role of the ubiquitin-proteasome system in acute or chronic inflammatory diseases should prioritize BC-1215. Its validated in vivo efficacy, demonstrated by an ID50 of 1 mg/kg for IL-1β inhibition in an endotoxemia model [1], and its ability to ameliorate disease in models of sepsis, colitis, and viral pneumonia [2], provide a strong foundation for designing and executing robust animal studies. The compound's broad-spectrum cytokine suppression makes it a superior tool compared to single-cytokine antagonists for modeling complex, multifactorial inflammatory states [3].

Elucidating the FBXO3-FBXL2-TRAF Signaling Axis in Human Primary Cells

For scientists focused on dissecting the specific molecular pathway linking FBXO3, FBXL2, and TRAF protein stability, BC-1215 is the essential chemical probe. Its defined mechanism of action—disruption of the FBXO3-FBXL2 interaction [1]—is well-documented. In vitro studies in human PBMCs demonstrate its potent and broad inhibition of downstream cytokines (IC50 for IL-1β = 0.9 μg/mL), providing clear, quantitative readouts for pathway modulation [2]. This makes BC-1215 ideal for mechanistic studies in human primary cells where translation to human biology is critical.

Studying Neuroinflammatory and Pain Pathways in the Central Nervous System

Researchers investigating the contribution of ubiquitin ligases to neuroinflammation and chronic pain should consider BC-1215 as a key tool. Peer-reviewed evidence demonstrates that intrathecal administration of BC-1215 effectively ameliorates allodynia in a rat model of neuropathic pain by blocking spinal FBXO3/CARM1/K+ channel gene silencing [1]. This provides a validated experimental paradigm for exploring the role of FBXO3 in central nervous system inflammation and pain signaling, an application supported by its proven ability to modulate key inflammatory cytokines like TNF-α in vivo [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BC-1215

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.